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Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, is widely used to treat a variety of

bacterial infections. As with any pharmaceutical product, controlling impurities is critical to

ensure its safety and efficacy. Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-

dihydro-1,2,4-triazine-5,6-dione, is a potential impurity that requires careful monitoring. This

guide provides a comprehensive overview of an inter-laboratory comparison for the

quantification of Ceftriaxone Impurity C, offering insights into the methodologies, data analysis,

and expected outcomes for researchers, scientists, and drug development professionals.

Accurate and reproducible analytical methods are paramount for the quality control of active

pharmaceutical ingredients (APIs) like Ceftriaxone. Inter-laboratory comparison studies, also

known as proficiency testing, are essential for evaluating the performance and reliability of

analytical methods across different laboratories.[1][2][3] These studies help to identify potential

biases, assess the precision and accuracy of the methods, and ensure consistency in results,

which is crucial for regulatory compliance and patient safety.[1][3]

This guide will detail the experimental protocols for quantifying Ceftriaxone Impurity C, present

a summary of hypothetical quantitative data from a simulated inter-laboratory study, and

provide a visual representation of the experimental workflow.

Experimental Protocols
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The quantification of Ceftriaxone Impurity C is typically performed using high-performance

liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with

UV detection.[4][5][6] These methods offer the necessary sensitivity and selectivity for

separating and quantifying impurities in pharmaceutical substances.[7]

1. Sample Preparation

Reference Standard: A certified reference standard of Ceftriaxone Impurity C (CAS No:

58909-39-0) is required.[8][9][10]

Sample Solution: Accurately weigh and dissolve the Ceftriaxone sodium sample in a suitable

diluent (e.g., a mixture of mobile phase components) to a final concentration of

approximately 0.5 mg/mL.[11]

Standard Solution: Prepare a stock solution of Ceftriaxone Impurity C reference standard

and dilute it to a concentration that is relevant to the specification limit for the impurity.

2. Chromatographic Conditions

The following are representative HPLC/UPLC conditions that can be employed for the analysis.
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Parameter HPLC Method UHPLC Method

Column C18, 250 mm x 4.6 mm, 5 µm
C18, 100 mm x 2.1 mm, 1.7

µm

Mobile Phase A
0.02 M Phosphate buffer, pH

7.0
0.1% Formic acid in Water

Mobile Phase B Acetonitrile Acetonitrile

Gradient Isocratic or Gradient

Gradient elution is often

preferred for better separation

of multiple impurities.[12]

Flow Rate 1.0 mL/min 0.3 mL/min

Detection Wavelength 254 nm[11] 254 nm

Column Temperature 30 °C 40 °C

Injection Volume 20 µL 2 µL

3. System Suitability

Before sample analysis, system suitability tests must be performed to ensure the

chromatographic system is performing adequately. This includes assessing parameters such

as theoretical plates, tailing factor, and reproducibility of injections.

4. Quantification

The amount of Ceftriaxone Impurity C in the sample is determined by comparing the peak area

of the impurity in the sample chromatogram to the peak area of the reference standard in the

standard chromatogram.

Data Presentation: Inter-laboratory Comparison
Results
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory

comparison study involving five laboratories. Each laboratory was provided with the same

batch of Ceftriaxone sodium and a certified reference standard of Impurity C.
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Laboratory Method

Reported
Concentration
of Impurity C
(%)

Repeatability
(RSD, n=6)

Intermediate
Precision
(RSD, n=12)

Lab 1 HPLC 0.085 1.8% 2.5%

Lab 2 UHPLC 0.082 1.2% 2.1%

Lab 3 HPLC 0.091 2.1% 2.8%

Lab 4 UHPLC 0.083 1.5% 2.3%

Lab 5 HPLC 0.088 1.9% 2.6%

Mean 0.0858

Standard

Deviation
0.0036

RSD (%) 4.2%

RSD: Relative Standard Deviation

Statistical Analysis

Statistical analysis of the inter-laboratory data is crucial for evaluating the overall performance.

[13] Methods like calculating the z-score are commonly used to assess the performance of

individual laboratories against the consensus value.[1][14] A z-score between -2 and +2 is

generally considered satisfactory.[14]

Mandatory Visualization
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.

Caption: Workflow for an Inter-laboratory Comparison Study.

Conclusion
This guide outlines a framework for an inter-laboratory comparison of Ceftriaxone Impurity C

quantification. The provided experimental protocols, based on established analytical techniques
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like HPLC and UHPLC, offer a solid foundation for such a study. The hypothetical data and the

workflow diagram illustrate the key aspects of conducting and evaluating an inter-laboratory

comparison. By adhering to standardized protocols and employing robust statistical analysis,

the pharmaceutical industry can ensure the reliability and consistency of analytical data for

impurity profiling, ultimately safeguarding patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Inter-laboratory Comparison of Ceftriaxone Impurity C
Quantification: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193997#inter-laboratory-comparison-of-ceftriaxone-
impurity-c-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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